2,3-Dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid

Beschreibung

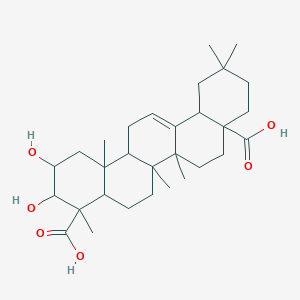

Structure

2D Structure

Eigenschaften

IUPAC Name |

2,3-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O6/c1-25(2)11-13-30(24(35)36)14-12-27(4)17(18(30)15-25)7-8-20-26(3)16-19(31)22(32)29(6,23(33)34)21(26)9-10-28(20,27)5/h7,18-22,31-32H,8-16H2,1-6H3,(H,33,34)(H,35,36) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGXIXSKISLYAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Medicagenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

599-07-5 | |

| Record name | Medicagenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

352 - 353 °C | |

| Record name | Medicagenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Isolation and Purification Methodologies for Medicagenic Acid

Extraction Techniques from Plant Biomass

The initial step in obtaining medicagenic acid involves extracting saponins (B1172615) from plant material. The choice of extraction method is critical as it influences the yield and purity of the final product.

Traditional Solvent Extraction Methods

Conventional solvent extraction techniques have long been the standard for isolating saponins from plant materials. These methods rely on the solvent's ability to penetrate the plant matrix and dissolve the target compounds. nih.gov Common traditional methods include:

Maceration: This simple technique involves soaking the plant material in a solvent for an extended period. nih.govnih.gov

Reflux Extraction: The plant material is continuously boiled in a solvent, with the solvent vapors being condensed and returned to the extraction vessel. nih.govnih.gov

Soxhlet Extraction: A continuous process where the plant material is repeatedly washed with fresh, condensed solvent, which is considered more efficient than maceration or simple reflux. nih.govbiosciencejournals.com

The choice of solvent is crucial and is typically based on polarity. For saponins, polar solvents like ethanol (B145695) (often in aqueous solutions, such as 70% ethanol), methanol (B129727), and water are commonly used. nih.govbiosciencejournals.com While effective, these methods often require large volumes of organic solvents and long extraction times. nih.govphytojournal.com

Advanced Extraction Strategies

To overcome the limitations of traditional methods, several advanced strategies have been developed that enhance extraction efficiency, reduce solvent consumption, and shorten extraction times. nih.govnih.gov

Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency ultrasound waves (sonication) to create cavitation bubbles in the solvent. nih.gov The collapse of these bubbles near the plant cell walls disrupts them, accelerating the release of intracellular contents and enhancing mass transfer, thereby improving extraction efficiency. nih.govnih.gov UAE is noted for reducing extraction time and energy consumption. nih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and the moisture within the plant material. nih.gov This creates localized high pressure and temperature, causing the plant cells to rupture and release their contents into the solvent. nih.gov This method significantly shortens the extraction time compared to conventional techniques. uobasrah.edu.iq

Hydrolysis Processes for Sapogenin Liberation

Once the saponin-rich extract is obtained, the next crucial step is hydrolysis. This process breaks the glycosidic bonds linking the sugar chains to the aglycone, thereby liberating the sapogenin, medicagenic acid. plos.org

Acid Hydrolysis Protocols

Acid hydrolysis is the most widely used method for liberating sapogenins from their glycosides. mdpi.com The process typically involves heating the saponin (B1150181) extract in an acidic solution. researchgate.netunipv.it Common acids used include hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). plos.orgmdpi.comnih.gov

Studies on saponins from Medicago species have shown that medicagenic acid glycosides are relatively stable during acid hydrolysis, generating only negligible amounts of artifacts compared to other saponins like those of zanhic acid or soyasapogenol. researchgate.net This stability is a significant advantage for obtaining a high-purity product. Research has demonstrated that hydrolysis with concentrated hydrochloric acid is an effective and rapid method for liberating medicagenic acid along with other sapogenins from alfalfa extracts. nih.gov The resulting sapogenins, including medicagenic acid, can then be purified using techniques like solid-phase extraction. nih.gov

Table 2: Comparison of Hydrolysis Methods for Sapogenin Liberation

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Acid Hydrolysis | Uses a strong acid (e.g., HCl) and heat to cleave glycosidic bonds. nih.govresearchgate.net | Generally effective, high yield, and well-established. nih.govmdpi.com Medicagenic acid is stable under these conditions. researchgate.net | Can lead to the formation of artifacts with less stable saponins. researchgate.net |

| Enzymatic Hydrolysis | Utilizes specific enzymes (e.g., cellulases, pectinases) to break down plant cell walls and/or glycosidic bonds. herbmountainbio.com | Highly specific, operates under mild conditions, preventing degradation of sensitive compounds. | Can be less effective and slower than acid hydrolysis; enzymes can be costly. mdpi.com |

Enzymatic Hydrolysis Approaches

Enzymatic hydrolysis presents an alternative to acid-catalyzed cleavage. This method employs enzymes, such as cellulases and pectinases, to break down the plant cell walls, which can facilitate the release of active ingredients. herbmountainbio.com Specific glycosidases can also be used to target the glycosidic bonds directly.

The primary advantage of enzymatic hydrolysis is its specificity and the mild reaction conditions required, which can prevent the degradation of the target aglycone and the formation of unwanted byproducts. nih.gov However, in the context of liberating sapogenins from alfalfa, enzymatic methods have been reported to be generally less effective than chemical hydrolysis. researchgate.netmdpi.com The efficiency of enzymatic approaches can be influenced by factors such as enzyme concentration, temperature, pH, and incubation time.

Chromatographic Purification Strategies for Medicagenic Acid

The isolation and purification of medicagenic acid from natural sources, primarily Medicago sativa (alfalfa), relies on a series of chromatographic techniques to separate it from a complex mixture of other saponins, flavonoids, and plant metabolites. researchgate.net These methods exploit differences in the physicochemical properties of medicagenic acid, such as polarity, to achieve high levels of purity.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a crucial sample preparation and purification technique used to isolate and concentrate medicagenic acid from crude extracts. affinisep.comyoutube.com This method is valued for its efficiency, speed, and reduced solvent consumption compared to traditional liquid-liquid extraction. sigmaaldrich.com The process involves passing a liquid sample through a solid adsorbent (the stationary phase), where either the target analyte or impurities are retained. youtube.com

For the purification of triterpenoid (B12794562) saponins like medicagenic acid, non-polar sorbents are commonly employed. nih.gov The general steps for a reversed-phase SPE protocol are outlined below:

Conditioning: The sorbent bed, often a C18 (octadecyl) silica-based material, is activated. This is typically achieved by passing a strong organic solvent, such as methanol or acetonitrile (B52724), through the cartridge to wet the stationary phase. alwsci.com

Equilibration: The sorbent is then equilibrated with a solvent that mimics the sample matrix, usually water or a buffer, to ensure consistent interaction and retention. alwsci.com

Sample Loading: The crude extract containing medicagenic acid is loaded onto the SPE cartridge at a controlled flow rate to allow for effective binding of the saponins to the non-polar stationary phase. alwsci.com

Washing: The cartridge is washed with a weak solvent to remove polar impurities that have not been retained on the sorbent, while the medicagenic acid remains bound. thermofisher.com

Elution: Finally, a strong organic solvent is used to disrupt the hydrophobic interactions between medicagenic acid and the sorbent, eluting the purified compound for collection. thermofisher.com

Table 1: Representative Solid-Phase Extraction (SPE) Parameters for Saponin Purification

| Parameter | Description |

|---|---|

| Stationary Phase | C18 (Octadecyl) |

| Conditioning Solvent | Methanol or Acetonitrile |

| Equilibration Solvent | Water or aqueous buffer |

| Washing Solvent | Water or a low-concentration organic solvent mixture |

| Elution Solvent | Methanol, Acetonitrile, or acidified methanol |

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the high-resolution separation and purification of medicagenic acid. nih.gov Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is the most common mode for saponin analysis. nih.gov

Preparative HPLC is employed to isolate substantial quantities of pure medicagenic acid. rjptonline.org This technique uses larger columns and higher flow rates than analytical HPLC to handle larger sample loads. rjptonline.org The goal is to maximize throughput while achieving the desired purity. nih.gov The process often begins with method development at an analytical scale, which is then scaled up for preparative separation. nih.gov For saponins, reversed-phase columns are frequently used. nih.gov

Analytical HPLC is used to determine the purity of medicagenic acid fractions obtained from preparative chromatography or other purification steps. researchgate.net This technique focuses on achieving high resolution to separate the target compound from any remaining impurities. pharmtech.com The resulting chromatogram provides qualitative and quantitative information about the sample's composition. semanticscholar.org Method validation according to ICH guidelines ensures the reliability of the analytical results, assessing parameters such as linearity, precision, accuracy, and specificity. youtube.comnih.gov

Table 2: Typical HPLC Parameters for the Analysis of Saponins and Related Carboxylic Acids

| Parameter | Preparative HPLC | Analytical HPLC |

|---|---|---|

| Stationary Phase | C18 (Octadecyl), 5-10 µm particle size | C18 (Octadecyl), 3-5 µm particle size |

| Column Dimensions | Larger internal diameter (e.g., >10 mm) and length | Smaller internal diameter (e.g., 4.6 mm) and length (e.g., 150-250 mm) |

| Mobile Phase | Acetonitrile/Methanol and Water, often with an acid modifier (e.g., formic acid, acetic acid) | Acetonitrile/Methanol and Water, often with an acid modifier (e.g., formic acid, trifluoroacetic acid) |

| Elution Mode | Gradient or Isocratic | Gradient or Isocratic |

| Flow Rate | Higher (e.g., >10 mL/min) | Lower (e.g., 1 mL/min) |

| Detection | UV (at low wavelengths, e.g., ~205 nm), Evaporative Light Scattering Detector (ELSD) | UV/Vis (e.g., ~205-210 nm), Diode Array Detector (DAD), Mass Spectrometry (MS), ELSD |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC for the analysis of complex samples like plant extracts. mdpi.com By using columns with smaller particle sizes (typically sub-2 µm), UHPLC provides higher resolution, greater sensitivity, and faster analysis times. mdpi.com This technique has been successfully applied to the large-scale profiling of saponins in Medicago truncatula, a plant known to contain medicagenic acid glycosides. nih.gov The enhanced separation power of UHPLC is particularly beneficial for resolving the complex mixtures of saponin isomers often found in natural extracts. mdpi.com

Flash Chromatography Integration

Flash chromatography is a rapid form of preparative column chromatography that is often used for the preliminary purification of natural product extracts. biotage.com It is particularly useful for fractionating crude extracts to isolate groups of compounds with similar polarities before further purification by HPLC. biotage.com For acidic compounds like medicagenic acid, reversed-phase flash chromatography using a C18 stationary phase can be an effective strategy. biotage.com The use of volatile pH modifiers in the mobile phase can improve peak shape and separation efficiency for ionizable compounds. biotage.com This technique can be seamlessly integrated into the purification workflow, providing a cost-effective method for initial cleanup and enrichment of medicagenic acid prior to final polishing with preparative HPLC.

Recovery and Yield Optimization in Isolation Protocols

The efficient recovery and optimization of medicagenic acid yield from plant sources, primarily Medicago sativa (alfalfa), are contingent on a variety of factors, including the extraction methodology, solvent system, and physical parameters of the process. Research into these areas aims to maximize the isolation of this bioactive compound while maintaining its structural integrity.

Ultrasound-Assisted Extraction (UAE) has also proven to be a highly effective and efficient method. Studies optimizing UAE for total saponins from alfalfa leaves established optimal conditions as a solvent/raw material ratio of 11.4 mL/g, an ethanol concentration of 78.2%, a temperature of 76.8°C, and an extraction time of 2.84 hours, which resulted in a total saponin yield of 1.61%. researchgate.net Comparing UAE to conventional heat-reflux extraction, the yield rate constant for the ultrasonic method was found to be nearly twice as high. researchgate.net A patent for an ultrasonic extraction method using 70% methanol reported a yield of total alfalfa saponin between 0.6% and 0.9%. google.com

The choice of solvent and physical conditions such as temperature and time are crucial variables. Ethanol-water mixtures are commonly recommended for extracting saponins. nih.gov Temperature, in particular, can accelerate the dissolution of compounds. nih.gov The optimization of these parameters is essential; for example, one study determined that the highest yield of total saponins was achieved at an extraction temperature of 76.8°C. researchgate.net Furthermore, the pH of the extraction and purification medium can be a critical factor, as the ability of sorbents like C18 solid-phase columns to retain saponins is strongly dependent on the pH of the sample being loaded. researchgate.net

The part of the plant used for extraction also significantly influences the final yield. The highest concentrations of saponins are typically found in the roots of alfalfa. researchgate.net However, studies have shown that leaves and flowers are also viable sources, with different extraction methods favoring different parts. For example, ASE was most effective with flowers, while SFE produced the most saponin-rich extract from leaves. nih.gov

| Extraction Method | Plant Part | Solvent | Yield/Concentration | Source |

|---|---|---|---|---|

| Accelerated Solvent Extraction (ASE) | Flowers | 70% Ethanol | 47.5 ± 4.0% (Total Extract Yield) | nih.gov |

| Supercritical Fluid Extraction (SFE) | Leaves | N/A | 622.2 ± 30.3 mg OAE/g DM (Saponin Content) | nih.gov |

| Maceration | Stems | N/A | 54.6 ± 27.0 mg OAE/g DM (Lowest Saponin Content) | nih.gov |

| Method | Optimized Conditions | Total Saponin Yield | Source |

|---|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | 78.2% Ethanol, 76.8°C, 2.84 h | 1.61% | researchgate.net |

| Heat-Reflux Extraction | N/A | Lower than UAE (Rate constant ~50% of UAE) | researchgate.net |

Biosynthesis and Metabolic Pathways of Medicagenic Acid

Precursor Pathways in Triterpenoid (B12794562) Biosynthesis

The foundation for medicagenic acid synthesis lies within the broader triterpenoid biosynthetic pathway, which utilizes precursors from the isoprenoid pathway.

All triterpenoids, including medicagenic acid, are derived from the isoprenoid pathway. researchgate.net This fundamental metabolic pathway produces isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), which are the universal five-carbon building blocks for all isoprenoids. mdpi.comlibretexts.org In the cytosol of plant cells, the mevalonate (B85504) (MVA) pathway is responsible for synthesizing these precursors. researchgate.net The MVA pathway begins with the condensation of three acetyl-CoA molecules and proceeds through a series of enzymatic steps to produce IPP and DMAPP. nih.govnih.gov These C5 units are then sequentially condensed to form larger prenyl diphosphates, ultimately leading to the C30 compound, 2,3-oxidosqualene (B107256), the direct precursor for the cyclization step in triterpenoid synthesis. researchgate.net

The cyclization of the linear 2,3-oxidosqualene molecule is a critical branch point in the biosynthesis of pentacyclic triterpenoids. This reaction is catalyzed by the enzyme β-amyrin synthase (bAS). researchgate.netmdpi.com The action of β-amyrin synthase results in the formation of the pentacyclic oleanane-type triterpene skeleton, β-amyrin. researchgate.netnih.gov This molecule serves as the foundational scaffold upon which a series of oxidative modifications will occur to yield the diverse array of triterpenoid saponins (B1172615), including medicagenic acid. nih.govnih.gov The production of β-amyrin marks the commitment of the metabolic flux towards the synthesis of this class of specialized metabolites. researchgate.net

Enzymatic Transformations in Medicagenic Acid Synthesis

Following the formation of the β-amyrin backbone, a series of oxidative reactions, primarily hydroxylation and oxidation, are carried out by specific enzymes to produce medicagenic acid.

Cytochrome P450 monooxygenases (CYPs) are a large and diverse family of heme-containing enzymes that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds. nih.govresearchgate.netplantae.org In plants, CYPs are instrumental in the biosynthesis of secondary metabolites, catalyzing highly specific oxidation reactions. nih.gov These reactions, which include hydroxylation, are essential for the structural diversification of triterpenoid skeletons, leading to the vast array of saponins found in nature. nih.gov The biosynthesis of medicagenic acid from β-amyrin involves a sequence of oxidative steps catalyzed by specific CYP enzymes.

The initial step in the conversion of β-amyrin towards hemolytic saponins is the three-step oxidation at the C-28 position, which is catalyzed by the cytochrome P450 enzyme CYP716A12 to produce oleanolic acid. mdpi.comresearchgate.net

While involved in the broader saponin (B1150181) biosynthetic pathway in Medicago truncatula, CYP88A13 is not directly responsible for the synthesis of medicagenic acid. Instead, its role occurs downstream. Research has identified CYP88A13 as the enzyme that catalyzes the C-16α hydroxylation of medicagenic acid, converting it into zanhic acid. This specific hydroxylation is a final oxidation step in the biosynthesis of certain hemolytic saponins.

The conversion of oleanolic acid to medicagenic acid requires further oxidative modifications at the C-2 and C-23 positions. The cytochrome P450 enzyme CYP72A68 has been identified as a key player in this process. In vivo and in vitro studies have demonstrated that CYP72A68 exhibits multifunctional oxidase activity, specifically targeting carbon 23 of oleanolic acid. researchgate.net This oxidation at the C-23 position is a critical step in the formation of medicagenic acid. Overexpression of CYP72A68 in Medicago truncatula hairy roots led to a significant increase in the levels of oleanolic acid and its derivatives, including 2β-hydroxyoleanolic acid and hederagenin (B1673034), further supporting its role in the early steps of oleanate sapogenin biosynthesis. researchgate.net The production of medicagenic acid from oleanolic acid involves oxidation at both the C-2 and C-23 positions, with CYP72A68 responsible for the C-23 oxidation.

Interactive Data Tables

Table 1: Key Enzymes in Medicagenic Acid Biosynthesis

| Enzyme | Abbreviation | Function |

|---|---|---|

| β-amyrin synthase | bAS | Cyclization of 2,3-oxidosqualene to β-amyrin |

| Cytochrome P450 716A12 | CYP716A12 | Oxidation of β-amyrin at C-28 to form oleanolic acid |

| Cytochrome P450 72A68 | CYP72A68 | Oxidation of oleanolic acid at C-23 |

Table 2: Precursors and Intermediates in the Biosynthesis of Medicagenic Acid

| Compound | Role |

|---|---|

| Acetyl-CoA | Initial precursor in the mevalonate pathway |

| 2,3-Oxidosqualene | Direct precursor for cyclization |

| β-Amyrin | Key pentacyclic triterpenoid intermediate |

Genetic Regulation of Medicagenic Acid Biosynthesis

CRISPR/Cas9-Mediated Pathway Modulation

The advent of CRISPR/Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats/CRISPR-associated protein 9) technology has provided a powerful tool for the targeted genetic modification of metabolic pathways in plants, including those responsible for the biosynthesis of complex triterpenoid saponins like medicagenic acid. In the model legume Medicago truncatula, a close relative of alfalfa (Medicago sativa), CRISPR/Cas9 has been successfully employed to modulate the saponin biosynthesis pathway.

Research has focused on knocking out key genes that divert metabolic flux towards or away from the production of specific sapogenins. For instance, the targeted mutagenesis of the CYP93E2 gene, which is involved in the biosynthesis of soyasapogenols, has been shown to redirect the metabolic pathway. This redirection leads to an altered profile of triterpenoid saponins within the plant. While direct quantitative data on the specific enhancement of medicagenic acid through this method is still emerging, the principle of redirecting metabolic flux away from competing branches of the saponin pathway provides a clear strategy for potentially increasing the production of medicagenic acid.

The successful application of CRISPR/Cas9 to alter the saponin profile in Medicago truncatula demonstrates the potential for using this technology to create plant varieties with enhanced levels of specific high-value compounds like medicagenic acid. This approach holds significant promise for the future development of crops with optimized phytochemical compositions for various applications.

Tissue-Specific and Developmental Regulation of Biosynthesis

The biosynthesis and accumulation of medicagenic acid are subject to strict regulation, varying significantly between different plant organs and developmental stages. This differential accumulation suggests specific physiological roles for this compound in different parts of the plant and at different times in its life cycle.

Medicagenic acid and its glycosides are found throughout the alfalfa plant, but their concentrations vary considerably among different organs. The roots are generally the primary site of accumulation for total sapogenins, including a significant proportion of medicagenic acid glycosides. researchgate.netnih.gov In contrast, the aerial parts of the plant, such as leaves and stems, also contain medicagenic acid, though often in different concentrations and glycosylation patterns compared to the roots. frontiersin.orgresearchgate.net

Studies on Medicago truncatula have shown that while zanhic acid glycosides are predominantly found in the aerial tissues, medicagenic acid glycosides are present in both aerial and root tissues. frontiersin.org In alfalfa (Medicago sativa), the highest content of sapogenins, with medicagenic acid as a major component, is typically found in the roots. researchgate.net Sprouts also represent a significant source of medicagenic acid, with concentrations that can be comparable to or even exceed those in the leaves of mature plants. researchgate.net Ungerminated seeds, however, have been reported to be largely free of biologically active saponins like medicagenic acid, with their biosynthesis rapidly increasing during germination and early seedling growth. dss.go.th

Table 1: Distribution of Medicagenic Acid in Different Plant Organs

| Plant Organ | Relative Concentration of Medicagenic Acid/Glycosides | Key Findings |

|---|---|---|

| Roots | High | Often the primary site of accumulation for total saponins, including medicagenic acid. researchgate.netnih.gov |

| Leaves | Moderate | Contain significant amounts of medicagenic acid glycosides, though the profile may differ from roots. researchgate.netfrontiersin.org |

| Stems | Low to Moderate | Generally lower concentrations compared to roots and leaves. nih.gov |

| Seeds (Ungerminated) | Very Low / Absent | Biologically active saponins like medicagenic acid are typically not present in significant amounts before germination. dss.go.th |

| Sprouts/Seedlings | High | Rapid synthesis of medicagenic acid glycosides occurs during germination and early growth. dss.go.th |

The biosynthesis of medicagenic acid is a dynamic process influenced by the developmental stage of the plant and various environmental factors. The concentration of medicagenic acid can change as the plant matures. For example, in Medicago truncatula, the relative abundance of medicagenic acid in different organs shifts from the vegetative to the flowering stage. nih.gov During the vegetative phase, leaves and stems may have higher concentrations than the roots, while at the flowering stage, the roots can become the dominant site of accumulation. nih.gov The total saponin concentration in alfalfa has been observed to increase during early seedling development, reaching a peak and then declining as the plant continues to mature. cambridge.org

Environmental conditions also play a crucial role in modulating the phytochemical profile of alfalfa, including its saponin content. Factors such as temperature, rainfall, soil fertility, and light intensity can all influence the biosynthesis of secondary metabolites. mdpi.comnih.gov While specific studies detailing the precise effects of these environmental variables on medicagenic acid concentrations are complex, it is well-established that agronomic practices and environmental stressors can lead to significant variations in the saponin content of alfalfa. frontiersin.org

Table 2: Factors Influencing Medicagenic Acid Biosynthesis

| Factor | Influence on Medicagenic Acid Biosynthesis | Observed Effects |

|---|---|---|

| Plant Age/Developmental Stage | Significant | Concentrations in different organs change between vegetative, flowering, and pod-setting stages. nih.gov Rapid synthesis occurs during germination and early seedling growth. dss.go.th |

| Environmental Conditions | Significant | Factors such as climate, soil type, and agronomic practices can alter the overall saponin profile of the plant. mdpi.comnih.govfrontiersin.org |

In Vitro Biotransformation of Medicagenic Acid

The metabolic fate of medicagenic acid has been investigated using in vitro models that simulate human hepatic biotransformation. These studies are crucial for understanding how the compound is processed in the body, which can influence its biological activity. The biotransformation of medicagenic acid typically proceeds through two main phases of metabolism. fiveable.melongdom.org

Phase I metabolism involves the introduction or exposure of functional groups, primarily through oxidative reactions. longdom.org In vitro studies using human liver microsomes and S9 fractions have demonstrated that medicagenic acid undergoes several Phase I oxidative reactions. nih.govresearchgate.net These reactions lead to the formation of multiple biotransformation products. Through the use of high-resolution mass spectrometry, researchers have identified various hydroxylated and further oxidized metabolites of medicagenic acid. These oxidative modifications alter the polarity and structure of the parent compound, preparing it for subsequent conjugation reactions. nih.gov

Following Phase I reactions, the modified medicagenic acid and the parent compound can undergo Phase II conjugation, where an endogenous molecule is attached to facilitate excretion. fiveable.me For medicagenic acid, the most prominent Phase II reactions are glucuronidation and sulfation. nih.govresearchgate.net In vitro models have confirmed the formation of several glucuronidated and sulfated conjugates of medicagenic acid. nih.gov Glucuronidation, in particular, appears to be a significant pathway, with medicagenic acid glucuronide being identified as a major metabolite in some studies. nih.gov These conjugation reactions significantly increase the water solubility of the compound, which is a key step in its detoxification and elimination from the body. nih.govnih.gov

Table 3: In Vitro Biotransformation Products of Medicagenic Acid

| Metabolic Phase | Reaction Type | Identified Products | In Vitro Model |

|---|---|---|---|

| Phase I | Oxidation (e.g., Hydroxylation) | Multiple oxidative biotransformation products. nih.gov | Human liver microsomes and S9 fractions. nih.govresearchgate.net |

| Phase II | Conjugation | Glucuronidated and sulfated metabolites. nih.govresearchgate.net | Human liver microsomes and S9 fractions. nih.govresearchgate.net |

Comparative Analysis of In Vitro Models (e.g., Human Liver Microsomes vs. S9 Fractions)

In the study of xenobiotic metabolism, in vitro models are essential for predicting the biotransformation of compounds in humans. researchgate.net Among the most frequently utilized systems are human liver microsomes (HLM) and human liver S9 fractions. nih.gov HLM are enriched with the membranes of the endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, most notably cytochrome P450 (CYP) enzymes, as well as some Phase II enzymes like UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.netspringernature.com The S9 fraction is a supernatant from a liver homogenate that contains both the microsomal and cytosolic fractions. nih.govwikipedia.org This means the S9 fraction possesses a broader range of enzymatic activities, including both Phase I enzymes from the microsomes and various Phase II transferase enzymes from the cytosol, such as sulfotransferases and glutathione (B108866) transferases. wikipedia.orgnih.gov

A comparative study was conducted to investigate the biotransformation of medicagenic acid using these two common in vitro models: human liver S9 fractions and a sequential incubation with human liver microsomes and cytosolic fractions. nih.gov The research aimed to identify any significant differences in the resulting metabolic profiles. nih.gov The investigation utilized liquid chromatography coupled with high-resolution mass spectrometry to identify the biotransformation products. nih.gov

The analysis successfully identified a total of thirteen distinct biotransformation products of medicagenic acid. nih.gov These metabolites were the result of both Phase I and Phase II metabolic reactions. nih.gov Specifically, eight of the metabolites were formed through oxidative Phase I reactions. researchgate.netnih.gov The remaining five metabolites were products of Phase II conjugation, which included three glucuronidated and two sulfated compounds. researchgate.netnih.gov

The following interactive table summarizes the comparative findings from the study on medicagenic acid metabolism.

| Metabolic Profile Feature | Human Liver Microsomes (with Cytosol) | Human Liver S9 Fraction | Reference |

|---|---|---|---|

| Total Metabolites Identified | Qualitatively similar to S9; 13 total products identified across both systems. | Qualitatively similar to HLM/Cytosol; 13 total products identified across both systems. | nih.gov |

| Phase I Metabolites (Oxidative) | 8 products identified. | 8 products identified. | researchgate.netnih.gov |

| Phase II Metabolites (Conjugation) | 5 products identified (3 glucuronidated, 2 sulfated). | 5 products identified (3 glucuronidated, 2 sulfated). | researchgate.netnih.gov |

| Qualitative Differences | Minimal; rendered the same qualitative profile as S9 for all but two metabolites. | Minimal; rendered the same qualitative profile as HLM/Cytosol for all but two metabolites. | nih.gov |

| Quantitative Differences | Minor quantitative differences observed. | Minor quantitative differences observed. | researchgate.netnih.gov |

| Conclusion | Considered a suitable protocol for in vitro human liver biotransformation studies of medicagenic acid. | Considered a suitable protocol for in vitro human liver biotransformation studies of medicagenic acid. | nih.gov |

Medicagenic Acid Derivatives and Structure Activity Relationships

Structural Diversity of Medicagenic Acid Glycosides

The natural derivatives of medicagenic acid are predominantly glycosides, which exhibit significant structural diversity. This diversity stems from the number of sugar chains attached to the aglycone, the variety of monosaccharide units that constitute these chains, and the specific positions at which these chains are linked.

Medicagenic acid saponins (B1172615) are classified based on the number of sugar chains attached to the aglycone core. iaimjournal.com

Monodesmosides : These saponins possess a single sugar chain, which is typically attached via an ether linkage at the C-3 position of the medicagenic acid backbone. nih.govresearchgate.net Monodesmosidic saponins are generally considered to be more biologically active than their bidesmosidic counterparts. cambridge.orgunimi.it For instance, monodesmosides of medicagenic acid have demonstrated higher antifungal and allelopathic activity compared to related bidesmosides. unimi.itpsu.edu

Bidesmosides : These derivatives have two separate sugar chains. nih.govresearchgate.net One chain is attached at the C-3 position, and a second chain is linked to the C-28 carboxyl group, usually through an ester bond. nih.govmdpi.com The presence of the second sugar chain often reduces certain biological activities, such as hemolytic activity. cambridge.org Herniariasaponin H is an example of a bidesmosidic derivative of medicagenic acid. mdpi.com

Tridesmosides : While less common, tridesmosidic saponins, which feature three sugar chains, have also been reported for related triterpenoid (B12794562) aglycones like zanhic acid. researchgate.netcambridge.org Research on lucerne saponins has investigated the properties of tridesmosides, highlighting the complexity of structure-activity relationships. cambridge.org

The aerial parts and roots of plants in the Medicago genus, such as alfalfa (Medicago sativa) and barrel medic (Medicago truncatula), are rich sources of these various glycosidic forms. researchgate.netnih.gov

The sugar chains attached to the medicagenic acid core are composed of various monosaccharide units. The most common sugars found in these glycosides include D-glucose, L-arabinose, D-xylose, L-rhamnose, and D-glucuronic acid. iaimjournal.comcambridge.orgresearchgate.net

The composition of these sugar chains contributes significantly to the diversity of medicagenic acid saponins. For example, in Medicago species, saponins of medicagenic acid are consistently characterized by the presence of β-D-glucopyranose or β-D-glucuronopyranose as the initial sugar unit at the C-3 position. researchgate.net In some cases, complex oligosaccharide chains are formed, such as the 3-O-[α-L-rhamnopyranosyl(1→2)-β-D-galactopyranosyl(1→2)-β-D-glucuronopyranoside] chain found on related soyasapogenols. researchgate.net The specific type of sugar can influence biological activity; medicagenic acid glycosides with glucose at the C-3 position have been found to be more active in allelopathic assays than similar compounds substituted with glucuronic acid. psu.edu

The points of attachment for the saccharide chains on the medicagenic acid aglycone are primarily the hydroxyl group at the C-3 position and the carboxyl group at the C-28 position. nih.govmdpi.comnih.gov

C-3 Linkage : Glycosylation at the C-3 position is a common feature of all medicagenic acid glycosides, forming an ether bond. nih.govacs.org This is the sole point of attachment in monodesmosidic saponins. nih.gov Molecular docking studies suggest that O-glycosylation at the C-3 position is preferred over other positions. nih.gov

C-28 Linkage : In bidesmosidic saponins, a second sugar chain is attached to the C-28 carboxyl group, forming an ester linkage. nih.govresearchgate.net This ester bond can be hydrolyzed, converting a bidesmosidic saponin (B1150181) into a monodesmosidic one, which can increase its biological activity. mdpi.com For example, the enzyme UGT73F3 is capable of glycosylating the C-28 position of medicagenic acid. researchgate.net

The specific linkage between sugar units within the chain also varies. For instance, a notable difference between Medicago truncatula and Medicago sativa is the linkage between the first two glucose units at the C-3 position; it is a (1→3) linkage in M. truncatula, whereas it is a (1→2) linkage in M. sativa, suggesting the action of different glucosyltransferases. acs.org

Table 1: Examples of Naturally Occurring Medicagenic Acid Glycosides

| Compound Name/Class | Desmoside Type | Common Saccharide Units | Linkage Positions | Source Plant Example |

|---|---|---|---|---|

| Medicagenic acid 3-O-glucoside | Monodesmoside | Glucose | C-3 | Medicago sativa (Alfalfa) researchgate.net |

| Medicagenic acid 3-O-glucuronide | Monodesmoside | Glucuronic Acid | C-3 | Medicago sativa (Alfalfa) researchgate.net |

| Herniariasaponin H | Bidesmoside | Glucose, Rhamnose, Xylose | C-3, C-28 | Herniaria hirsuta mdpi.com |

| 3Glc, 28Glc-medicagenic acid | Bidesmoside | Glucose | C-3, C-28 | Medicago sativa (Alfalfa) cambridge.org |

Semi-Synthetic and Synthetic Derivatives of Medicagenic Acid

To investigate structure-activity relationships and develop compounds with enhanced or specific biological activities, researchers have created numerous semi-synthetic and synthetic derivatives of medicagenic acid. nih.govchemfaces.com These efforts have focused on modifying both the saccharide portions and the aglycone structure itself. researchgate.netresearchgate.net

Modifications to the sugar chains of medicagenic acid glycosides have been a key strategy in synthetic efforts. This includes altering the existing sugars or attaching new ones. For example, the synthesis of the 3-O-β-D-glucoside of medicagenic acid dimethyl ester was part of a study to evaluate antifungal properties. researchgate.net Research has shown that the nature of the carbohydrate moiety significantly affects biological activity. thegoodscentscompany.com In studies against the plant pathogen Sclerotium rolfsii, derivatives that could be enzymatically hydrolyzed to release the original aglycone, such as the aforementioned 3-O-β-D-glucoside of medicagenic acid dimethyl ester, were found to be significantly more active than derivatives where the aglycone's hydroxyl functions were permanently modified by acetylation or methylation. researchgate.netresearchgate.net

Direct chemical modification of the medicagenic acid aglycone provides another avenue for creating novel derivatives. These modifications often target the hydroxyl and carboxyl groups on the triterpene skeleton.

Key findings from structure-activity relationship studies include:

Esterification : The creation of a dimethyl ester of medicagenic acid was shown to retain high antimycotic activity, similar to the parent compound. researchgate.netresearchgate.net

Methylation and Acetylation : In contrast, modifying the hydroxyl functions of the aglycone through acetylation or methylation led to a significant decrease in antifungal activity against Sclerotium rolfsii. researchgate.netresearchgate.net

Selective Modification : Selective 2-O-methylation of medicagenic acid was performed to probe the importance of specific hydroxyl groups. Comparing the activity of this derivative with others suggested that a free hydroxyl group at the C-3 position is crucial for its antimycotic activity. researchgate.netresearchgate.net

Modifications at other positions, such as the C-23 position, have also been a focus of synthetic and structure-activity studies. researchgate.netresearchgate.netcolab.ws These synthetic strategies have been instrumental in elucidating the structural requirements for the antifungal and other biological effects of medicagenic acid derivatives. nih.govresearchgate.net

Table 2: Examples of Semi-Synthetic Medicagenic Acid Derivatives and Their Activity

| Derivative | Type of Modification | Key Structural Feature | Impact on Antifungal Activity (vs. S. rolfsii) |

|---|---|---|---|

| Medicagenic acid dimethyl ester | Aglycone Modification | Esterification of C-23 and C-28 carboxyl groups. researchgate.net | Activity remained high, comparable to medicagenic acid. researchgate.netresearchgate.net |

| Acetylated/Methylated Derivatives | Aglycone Modification | Modification of hydroxyl groups at C-2 and C-3. researchgate.net | Significantly less active than medicagenic acid. researchgate.netresearchgate.net |

| 3-O-β-D-glucoside of medicagenic acid dimethyl ester | Saccharide & Aglycone Mod. | Glucosylation at C-3 and esterification at C-23/C-28. researchgate.net | Significantly more active (enzymatically cleavable). researchgate.netresearchgate.net |

Compound Names Mentioned in Article

Arabinose

Glucuronic Acid

Glucose

Herniariasaponin H

Medicagenic acid

Medicagenic acid 3-O-glucoside

Medicagenic acid 3-O-glucuronide

Medicagenic acid dimethyl ester

Oleanolic acid

Pannoside E

Rhamnose

Soyasapogenol B

Soyasapogenol E

Xylose

Zanhic acid

Correlation between Structure and Biological Activity in In Vitro Models

The biological efficacy of medicagenic acid and its derivatives is intricately linked to their chemical structure. In vitro studies have demonstrated that specific functional groups on the aglycone (the non-sugar portion) and the nature of the attached sugar chains are critical determinants of activity. Research indicates that for activities such as antifungal effects, the presence of free hydroxyl (-OH) and carboxylic acid (-COOH) groups on the medicagenic acid skeleton is paramount. core.ac.uk Modifications to these groups often lead to a significant reduction in biological potency. Similarly, the number and arrangement of sugar chains attached to the aglycone can modulate the compound's effects, highlighting a complex structure-activity relationship that governs the diverse biological properties of these molecules.

Impact of Sugar Chains on Biological Effects

The number and position of sugar chains (glycosylation) on the medicagenic acid aglycone play a crucial role in modulating its biological effects. Saponins are classified as monodesmosidic if they have one sugar chain (typically at the C-3 position) or bidesmosidic if they have two (typically at C-3 and C-28).

Generally, monodesmosidic saponins exhibit stronger biological activity than their bidesmosidic counterparts. igbzpan.plcambridge.org For instance, monodesmosides of medicagenic acid are considered more active than bidesmosides in modulating rumen fermentation. igbzpan.pl This trend is also observed in antifungal and hemolytic activities. core.ac.ukcambridge.orgcore.ac.uk The attachment of a second sugar chain to the C-28 carboxylic acid group can lead to a sharp drop in antifungal activity, possibly by blocking a key active site. core.ac.ukfrontiersin.org In studies against Cephalosporium gramineum, monodesmosides of related aglycones like bayogenin and hederagenin were found to be much stronger inhibitors than their bidesmosidic versions.

However, this is not a universal rule, as some studies report conflicting results. In an in vitro study on the anthelmintic activity against donkey gastrointestinal nematodes, bidesmosidic saponins containing medicagenic acid and zanhic acid were found to be more active than the corresponding monodesmosidic mixture. mdpi.comresearchgate.net Furthermore, the length of the sugar chain itself is a factor. A monodesmoside of medicagenic acid with two sugars at the C-3 position was reported to be less inhibitory to the fungus Trichoderma viride than a monodesmoside with only one sugar at that position.

Conversely, in some assays, the aglycone alone (medicagenic acid) shows stronger activity than its glycosides. For example, medicagenic acid demonstrated stronger inhibition of plant and cell growth compared to its glycosylated forms. ontosight.ai

| Compound Type | Biological Activity Tested | Relative Activity | Reference |

|---|---|---|---|

| Monodesmosidic Saponins | Hemolytic Activity | Generally more active | cambridge.org |

| Bidesmosidic Saponins | Hemolytic Activity | Generally less active | cambridge.org |

| Monodesmosidic Saponins | Antifungal Activity | Generally more active | core.ac.uk |

| Bidesmosidic Saponins | Antifungal Activity | Generally less active | core.ac.uk |

| Bidesmosidic Saponins (Medicagenic Acid + Zanhic Acid) | Anthelmintic Activity (donkey nematodes) | More active | mdpi.com |

| Monodesmosidic Saponins (Medicagenic Acid + Zanhic Acid) | Anthelmintic Activity (donkey nematodes) | Less active | mdpi.com |

| Medicagenic Acid (Aglycone) | Plant & Cell Growth Inhibition | More active | ontosight.ai |

| Medicagenic Acid Glycosides | Plant & Cell Growth Inhibition | Less active | ontosight.ai |

Influence of Aglycone Modifications on Bioactivity

Modifications to the medicagenic acid aglycone structure have a profound impact on its biological activity. The presence of free hydroxyl (-OH) at the C-2 and C-3 positions and free carboxylic acid (-COOH) groups at the C-23 and C-28 positions are critical for many of its biological functions, particularly its antifungal properties. core.ac.ukfrontiersin.org

Studies investigating antifungal activity against Trichoderma viride and Sclerotium rolfsii have shown that blocking these functional groups significantly diminishes efficacy. core.ac.ukresearchgate.net For example:

Acetylation: The conversion of the hydroxyl groups to acetyl groups (e.g., 2,3-diacetylmedicagenic acid) substantially reduces antifungal activity. core.ac.uk

Esterification: The esterification of the carboxylic acid groups also leads to impaired growth inhibition of fungi. core.ac.uk

Methylation: Selective methylation of the hydroxyl groups demonstrated that a free hydroxyl group at the C-3 position is essential for antimycotic activity. frontiersin.orgresearchgate.net While glycosylation at this C-3 position did not negatively affect antifungal activity, methylation or acetylation resulted in a significant loss of potency. frontiersin.orgresearchgate.net

Comparisons with other structurally related triterpenoid aglycones also shed light on the importance of specific functional groups:

Hederagenin: Lacks the C-2 hydroxyl and the C-23 carboxylic acid group found in medicagenic acid. Its antifungal activity is much lower than that of medicagenic acid. core.ac.uk However, in some nematicidal assays against Xiphinema index, hederagenin was found to be more toxic than medicagenic acid. researchgate.net

Bayogenin: Contains an additional hydroxyl group at the C-2 position compared to hederagenin. This increased polarity may contribute to its higher biological activity relative to hederagenin glycosides. biocrick.com

Zanhic Acid: Differs from medicagenic acid only by the presence of a hydroxyl group at the C-16 position. This single modification is thought to be responsible for the low antifungal activity of zanhic acid glycosides compared to the potent activity of medicagenic acid glycosides. mdpi.commdpi.com

Soyasapogenol B: Lacks the key hydroxyl and carboxylic acid groups of medicagenic acid and shows negligible antifungal activity. core.ac.uk

These findings underscore that the specific arrangement and accessibility of polar functional groups on the aglycone are primary determinants of the biological activity of medicagenic acid and its derivatives in in vitro models.

| Compound/Derivative | Structural Modification vs. Medicagenic Acid | Observed Effect on Bioactivity (In Vitro) | Reference |

|---|---|---|---|

| 2,3-diacetylmedicagenic acid | -OH groups at C-2 and C-3 are acetylated | Reduced antifungal activity | core.ac.uk |

| Medicagenic acid dimethyl ester | -COOH groups at C-23 and C-28 are esterified | Reduced antifungal activity | researchgate.net |

| 2-O-methyl-medicagenic acid | -OH group at C-2 is methylated | Suggests C-3 hydroxyl is essential for antimycotic activity | researchgate.net |

| Hederagenin | Lacks -OH at C-2 and -COOH at C-23 | Much lower antifungal activity; higher nematicidal activity | core.ac.ukresearchgate.net |

| Zanhic Acid | Has an additional -OH at C-16 | Lower antifungal and nematicidal activity | mdpi.commdpi.com |

| Soyasapogenol B | Lacks -OH at C-2 and -COOH at C-23, C-28 | Negligible antifungal activity | core.ac.uk |

Biological Activities and Mechanistic Research of Medicagenic Acid in Cellular and in Vitro Systems

Antimicrobial Activities

Medicagenic acid, a triterpenoid (B12794562) saponin (B1150181) primarily isolated from alfalfa (Medicago sativa), has demonstrated a range of antimicrobial activities in various in vitro studies. Its efficacy against both fungal and bacterial pathogens has been a subject of scientific investigation, revealing its potential as a bioactive compound.

Antifungal Effects in Plant and Human Pathogens

Medicagenic acid and its derivatives have shown significant antifungal properties against a variety of fungi, including those that are pathogenic to plants and humans. chemfaces.commdpi.com Research highlights its broad-spectrum activity, inhibiting the growth of several fungal species. chemfaces.comnih.gov

The antifungal action of medicagenic acid encompasses both fungistatic (inhibiting fungal growth) and fungicidal (killing fungal cells) effects. chemfaces.comnih.gov Derivatives of medicagenic acid have been reported to exhibit potent fungistatic effects against a number of plant pathogens. chemfaces.com For instance, the gluco-derivative of medicagenic acid, known as compound G2, has been shown to be fungicidal against medically important yeasts. chemfaces.comnih.gov This dual-action capability makes it a compound of interest in the search for new antimycotic agents. nih.gov

The antifungal activity of medicagenic acid and its glycosides has been specifically documented against several fungi. A derivative of medicagenic acid demonstrated impressive activity against Cryptococcus neoformans, a medically important yeast, with a minimal fungicidal concentration (MFC) of 4 µg/mL. chemfaces.comnih.govresearchgate.net

The compound has also shown efficacy against dermatophytes, which cause skin infections in humans. radoslawspiewak.net Studies have confirmed the inhibitory effect of medicagenic acid 3-O-β-glucopyranoside on various strains of Trichophyton mentagrophytes. radoslawspiewak.netradoslawspiewak.net One study noted that at a concentration of 100 mg per 100 ml, the growth of T. mentagrophytes was significantly inhibited. radoslawspiewak.net

In the context of plant pathogens, medicagenic acid derivatives have displayed potent fungistatic effects against Trichoderma viride. researchgate.net The monodesmosidic glycosides of medicagenic acid were found to be particularly active against this fungus. mdpi.com

| Fungus | Compound | Observed Effect | Concentration/Value | Source |

|---|---|---|---|---|

| Cryptococcus neoformans | Medicagenic acid gluco-derivative (G2) | Fungicidal | MFC: 4 µg/mL | chemfaces.comnih.govresearchgate.net |

| Trichophyton mentagrophytes | Medicagenic acid 3-O-β-glucopyranoside | Inhibitory | 100 mg/100 ml | radoslawspiewak.net |

| Trichoderma viride | Medicagenic acid 3-O-β-glucopyranoside | Fungistatic (95% mycelial growth inhibition) | 40 µg/mL | researchgate.net |

| Aspergillus niger | Medicagenic acid 3-O-β-glucopyranoside | Fungistatic (53% mycelial growth inhibition) | 40 µg/mL | researchgate.net |

| Fusarium oxysporum | Medicagenic acid 3-O-β-glucopyranoside | Fungistatic (52% mycelial growth inhibition) | 40 µg/mL | researchgate.net |

The primary mechanism of the antifungal action of saponins (B1172615) like medicagenic acid is attributed to their interaction with sterols in the fungal cell membrane. radoslawspiewak.net This interaction leads to the disruption of the membrane's integrity, causing increased permeability and leakage of essential cellular components, which can ultimately lead to cell death. nih.gov

Studies on the medicagenic acid derivative, compound G2, in Saccharomyces cerevisiae revealed that it caused a lethal leakage of ions from the yeast cells. researchgate.net This was accompanied by the disappearance of ergosterol (B1671047), the main sterol in fungal cell membranes, suggesting a high specificity of the compound for this membrane component. nih.govresearchgate.net The complexation with ergosterol disrupts the membrane's structure and function. nih.gov The hydroxyl group at the C3 position of medicagenic acid is considered essential for this antifungal activity. researchgate.net

Antibacterial Properties

In addition to its antifungal effects, medicagenic acid has demonstrated antibacterial activity, particularly against Gram-positive bacteria. nih.govresearchgate.net

Research has shown that saponins, including those from Medicago species, exhibit notable activity against Gram-positive bacteria. nih.govresearchgate.net The antimicrobial properties of saponin extracts from Medicago sativa and Medicago arborea have been linked to their medicagenic acid content. nih.govresearchgate.net In contrast, Gram-negative bacteria are generally less susceptible. researchgate.net

Studies have reported significant inhibitory effects of medicagenic acid-containing extracts against bacteria such as Bacillus cereus, Bacillus subtilis, and Staphylococcus aureus. nih.govresearchgate.net The aglycone form (the sapogenin itself) appears to be more potent than the glycosylated saponin, suggesting that the sugar moiety may not be crucial for antibacterial efficacy. nih.govresearchgate.net

| Bacterium | Compound/Extract | Observed Effect | Source |

|---|---|---|---|

| Bacillus cereus | Sapogenins from M. sativa / M. arborea (rich in Medicagenic acid) | High activity | nih.govresearchgate.net |

| Bacillus subtilis | Sapogenins from M. sativa / M. arborea (rich in Medicagenic acid) | High activity | nih.govresearchgate.net |

| Staphylococcus aureus | Sapogenins from M. sativa / M. arborea (rich in Medicagenic acid) | High activity | nih.govresearchgate.net |

| Enterococcus faecalis | Sapogenins from M. arabica (related species) | High activity | nih.gov |

Nematicidal Activity

Medicagenic acid, a triterpenoid saponin, has demonstrated notable efficacy against various plant-parasitic nematodes, positioning it as a compound of interest for developing natural nematicides.

Effects on Plant-Parasitic Nematodes (e.g., Xiphinema index, Globodera rostochiensis)

Research has confirmed the nematicidal properties of medicagenic acid and its derivatives against several economically important nematode species. Saponin-rich extracts from Medicago species, where medicagenic acid is a key component, have shown significant bioactivity. researchgate.netmdpi.com Studies have demonstrated that these extracts can cause mortality in the second-stage juveniles (J2) of the potato cyst nematode, Globodera rostochiensis. researchgate.netmdpi.com For instance, saponin extracts from various Medicago species induced mortality in G. rostochiensis J2 at concentrations ranging from 125 to 1000 µg/mL. researchgate.net

Similarly, these saponins are effective against the dagger nematode, Xiphinema index, a significant pest in vineyards. clemson.eduekb.eg In vitro assays have shown that saponins from Medicago species can lead to high mortality rates in adult females of X. index. mdpi.com The nematicidal activity is often attributed to the presence of medicagenic acid, along with other sapogenins like hederagenin (B1673034) and bayogenin (B190646). mdpi.commdpi.com

Table 1: Nematicidal Effects of Medicagenic Acid-Containing Extracts

| Nematode Species | Life Stage | Observed Effect | Source |

|---|---|---|---|

| Globodera rostochiensis | Second-stage juveniles (J2) | Mortality | researchgate.netmdpi.com |

| Xiphinema index | Adult females | Mortality | mdpi.comclemson.edu |

Proposed Mechanisms of Nematicidal Action (e.g., Cuticle Disruption, Cholesterol Synthesis Inhibition)

The primary proposed mechanism for the nematicidal action of saponins like medicagenic acid is the disruption of the nematode's cuticle. mdpi.comnih.gov Saponins are known to interact with sterols present in cell membranes, which can alter cell permeability and lead to lysis. It is believed that medicagenic acid damages the nematode cuticle, a protective outer layer that also contains sterols, leading to fatal structural failure. mdpi.comnih.gov

Another significant mechanism is the interference with cholesterol metabolism. nih.govresearchgate.net Nematodes cannot synthesize cholesterol de novo and must acquire it from their diet. nih.gov Saponins can form insoluble complexes with sterols, which may block the uptake and absorption of essential cholesterol by the nematode. nih.govresearchgate.net This disruption in cholesterol acquisition is critical as it affects vital processes like molting and hormone production, ultimately inhibiting the nematode's development and survival. researchgate.net

Neuroprotective Effects in Cellular Models

Medicagenic acid and its glycosides have been investigated for their potential to protect nerve cells from damage in laboratory settings, suggesting a role in neuroprotection.

Protection Against Oxidative Stress in Neuronal Cells (e.g., SH-SY5Y cells)

Oxidative stress is a key factor in the development of neurodegenerative diseases. researchgate.net Studies using the human neuroblastoma SH-SY5Y cell line, a common model for neuronal research, have shown that triterpenoid saponins from Medicago sativa, including derivatives of medicagenic acid, can protect these cells from damage induced by hydrogen peroxide (H₂O₂). researchgate.netgoogle.com These compounds were found to restore cell viability significantly after exposure to oxidative stress, with some saponins showing effects comparable to the antioxidant Trolox. researchgate.net This suggests that medicagenic acid contributes to the antioxidant and neuroprotective properties observed. researchgate.netmednexus.org

Inhibition of Monoamine Oxidase B (MAO-B)

Monoamine oxidase B (MAO-B) is an enzyme that breaks down neurotransmitters, including dopamine (B1211576). parkinsons.org.ukparkinson.orgwikipedia.org The inhibition of MAO-B is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease, as it increases the availability of dopamine in the brain. parkinsons.org.ukparkinson.org The catalytic activity of MAO leads to the production of hydrogen peroxide, which can cause neurotoxicity through reactive oxygen species (ROS). chemrxiv.org Research has indicated that medicagenic acid possesses MAO-B inhibitory properties, which could contribute to its neuroprotective profile by both preserving neurotransmitter levels and reducing oxidative damage. chemrxiv.orgmdpi.com

Enzyme Inhibitory Activities (In Vitro)

In addition to its effects on MAO-B, medicagenic acid has been evaluated for its ability to inhibit other enzymes in vitro. While some studies have reported low or no inhibitory activity against enzymes such as xanthine (B1682287) oxidase, collagenase, elastase, and tyrosinase, other research points towards different activities. medchemexpress.comnih.gov For example, medicagenic acid has been identified as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways, with a reported IC₅₀ value of 30.4 μM. mdpi.com Furthermore, it has demonstrated inhibitory effects on α-glucosidase, an enzyme relevant to carbohydrate metabolism. pensoft.netnih.gov

Table 2: Summary of In Vitro Enzyme Inhibitory Activities of Medicagenic Acid

| Enzyme | Activity |

|---|---|

| Monoamine Oxidase B (MAO-B) | Inhibitory |

| 5-Lipoxygenase (5-LOX) | Inhibitory |

| α-Glucosidase | Inhibitory |

| Xanthine Oxidase | Low to no inhibition |

| Collagenase | Low to no inhibition |

| Elastase | Low to no inhibition |

| Tyrosinase | Low to no inhibition |

Xanthine Oxidase Inhibition

Xanthine oxidase is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. medchemexpress.com Inhibitors of this enzyme are investigated for their potential in managing conditions associated with high uric acid levels. wikipedia.orgdrugbank.com In vitro evaluations of medicagenic acid, a triterpenoid glycoside isolated from Herniaria glabra L., have been conducted to determine its effect on xanthine oxidase. selleckchem.com The results from these studies indicate that medicagenic acid possesses low inhibitory activity against this enzyme. medchemexpress.comselleckchem.commedchemexpress.comnih.gov

Collagenase and Elastase Inhibition

Collagenase and elastase are proteases that degrade collagen and elastin, respectively. academicjournals.org These proteins are essential components of the extracellular matrix, and their degradation is associated with processes like skin aging. Consequently, inhibitors of these enzymes are of interest, particularly in cosmetics and dermatology. academicjournals.orgresearchgate.net In vitro testing of medicagenic acid has shown that it exhibits low to no significant inhibitory activity against both collagenase and elastase. selleckchem.commedchemexpress.comnih.govgazi.edu.tr

Tyrosinase and Cholinesterase Inhibition

Tyrosinase is a key enzyme in the synthesis of melanin, and its inhibitors are studied for applications in preventing hyperpigmentation. mdpi.comnih.gov Cholinesterase, primarily acetylcholinesterase, is critical for breaking down the neurotransmitter acetylcholine, and its inhibition is a therapeutic strategy for certain neurological conditions. researchgate.netnih.gov Research on medicagenic acid has demonstrated that it has low inhibitory potential against tyrosinase. selleckchem.commedchemexpress.comnih.gov Similarly, when specific saponins containing medicagenic acid were screened for their cholinesterase inhibitory potential, they were found to have little to no effect. nih.gov

Table 1: Summary of In Vitro Enzyme Inhibition by Medicagenic Acid

| Enzyme | Reported Inhibitory Activity | Source(s) |

|---|---|---|

| Xanthine Oxidase | Low | selleckchem.commedchemexpress.comnih.gov |

| Collagenase | Low / None | selleckchem.commedchemexpress.comnih.gov |

| Elastase | Low / None | selleckchem.commedchemexpress.comnih.gov |

| Tyrosinase | Low / None | selleckchem.commedchemexpress.comnih.gov |

Other Reported Cellular and In Vitro Activities

Beyond direct enzyme inhibition, the biological effects of medicagenic acid have been observed in other cellular and in vitro models, particularly concerning its interaction with cell membranes and its influence on biomineralization processes.

Modulation of Cellular Pathways and Membrane Permeation

Medicagenic acid is a triterpenoid saponin, and its biological actions are often linked to its amphiphilic (containing both water-soluble and fat-soluble elements) character. biosynth.com This property facilitates its interaction with biomembranes. biosynth.combiosynth.com The mode of action for medicagenic acid and its glycosides involves modulating the permeability of cell membranes, which can lead to the disruption of lipid bilayers. biosynth.comigbzpan.plresearchgate.net This interaction can subsequently affect cell function and integrity. biosynth.com The ability of saponins like medicagenic acid to compromise membrane permeability is a key aspect of their biological activity. researchgate.net This modulation of cellular pathways and membrane interactions is a significant area of its mechanistic research. biosynth.combiosynth.com It is noted that glycosylated forms of saponins, from which medicagenic acid is derived as the aglycone (the non-sugar part), may have poor cell membrane permeability, suggesting that the aglycone form is more active in this regard. researchgate.net

Potential Effects on Calcium Oxalate (B1200264) Crystallization in Vitro

The formation of calcium oxalate crystals is a primary factor in the development of most urinary stones. Research has been conducted on how medicagenic acid and its derivatives might influence this process. Herniaria hirsuta, a plant rich in saponins that yield medicagenic acid upon breakdown, is used in traditional medicine for urinary stones. nih.govuantwerpen.be

Studies have evaluated the in vitro activity of the hepatic metabolites of medicagenic acid, with medicagenic acid glucuronide being the most prevalent, on calcium oxalate crystals. nih.govresearchgate.net The findings from these crystallization assays indicated a tentative, or suggestive, effect on the aggregation of calcium oxalate crystals. nih.govresearchgate.netresearchgate.net More significantly, in a crystal-cell interaction assay using injured kidney cell monolayers, the metabolites of medicagenic acid showed a significant inhibition of crystal binding. nih.govresearchgate.net This suggests that while the direct impact on initial crystal formation (nucleation) may be minimal, the metabolites could interfere with the subsequent steps of crystal aggregation and retention in the urinary tract. nih.govresearchgate.net These results imply that saponins containing medicagenic acid may function as prodrugs, becoming active after being metabolized in the body. nih.gov

Table 2: In Vitro Effects of Medicagenic Acid Metabolites on Calcium Oxalate Crystallization

| Crystallization Parameter | Observed Effect | Source(s) |

|---|---|---|

| Nucleation | Not significantly affected | researchgate.net |

| Aggregation | Tentative inhibitory effect | nih.govresearchgate.net |

Plant Sources and Ecological Context of Medicagenic Acid

Primary Plant Sources

Alfalfa (Medicago sativa L.) stands out as the most widely recognized and studied source of medicagenic acid. nih.govtandfonline.comsemanticscholar.org This perennial flowering plant, a member of the legume family Fabaceae, is cultivated globally as a primary forage crop. The aerial parts of alfalfa, including leaves and stems, are known to contain glycosides of medicagenic acid. mdpi.com Research has consistently demonstrated that the antimicrobial properties of M. sativa are linked to its medicagenic acid content. tandfonline.com

The biosynthesis of medicagenic acid in germinating alfalfa has been a subject of scientific inquiry. researchgate.net Furthermore, studies have identified various saponin (B1150181) compounds in the aerial parts of alfalfa, including medicagenic acid and its glucosides. semanticscholar.org

Beyond alfalfa, several other species within the Medicago genus are significant sources of medicagenic acid. Medicago truncatula, a model legume for genetic and genomic research, is known to produce a variety of saponins (B1172615), with medicagenic acid being a major component. nih.gov In fact, medicagenic acid has been identified as a dominant aglycone in M. truncatula, along with other species such as M. blancheana, M. doliata, M. littoralis, M. rotata, M. rugosa, M. scutellata, and M. tornata. nih.gov

Medicago arborea (tree medick) also contains medicagenic acid, with saponins from its aerial parts being mainly mono- and bidesmosides of this compound. nih.govsemanticscholar.org In contrast, while Medicago polymorpha (burr clover) does produce saponins, echinocystic acid is the dominant aglycone in this species, not medicagenic acid. nih.gov

Table 1: Presence of Medicagenic Acid in Various Medicago Species

| Species | Presence of Medicagenic Acid | Primary Aglycone(s) |

| Medicago sativa | Yes | Medicagenic acid, zanhic acid, hederagenin (B1673034), bayogenin (B190646), soyasapogenols |

| Medicago truncatula | Yes | Medicagenic acid, soyasapogenol B |

| Medicago arborea | Yes | Medicagenic acid |

| Medicago polymorpha | Minor component | Echinocystic acid |

| Medicago blancheana | Yes | Medicagenic acid |

| Medicago doliata | Yes | Medicagenic acid |

| Medicago littoralis | Yes | Medicagenic acid |

| Medicago rotata | Yes | Medicagenic acid |

| Medicago rugosa | Yes | Medicagenic acid |

| Medicago scutellata | Yes | Medicagenic acid |

| Medicago tornata | Yes | Medicagenic acid |

| Medicago granadensis | Yes | Not specified |

While the Medicago genus is the primary source, medicagenic acid is not exclusive to it. The plant Herniaria glabra, commonly known as smooth rupturewort, has been identified as an alternative source. glpbio.com Phytochemical analyses of H. glabra have revealed the presence of triterpene saponins, with medicagenic acid being one of the main aglycones. nih.govresearchgate.netresearchgate.net

Distribution of Medicagenic Acid within Plant Organs

The concentration and distribution of medicagenic acid can vary significantly among different parts of a plant. This variation is influenced by the plant species, developmental stage, and environmental conditions.

In Medicago sativa, twenty-four different saponins have been identified in the roots, with thirteen of them being medicagenic acid glycosides. nih.gov The aerial parts, including stems and leaves, also contain medicagenic acid glycosides. researchgate.net

In Medicago truncatula, a detailed analysis of different organs revealed distinct saponin profiles. The aerial parts, including leaves and stems, generally contain higher amounts of medicagenic acid glycosides compared to the roots. frontiersin.org However, the distribution can change as the plant matures; in the vegetative stage, leaves and stems have higher concentrations, while at the flowering stage, the roots show higher levels of medicagenic acid. nih.gov Saponins are also present in the seeds of M. truncatula, where their composition is regulated by specific transcription factors. plantae.org

Research on Medicago arborea has shown that it exclusively accumulates saponins like medicagenic acid in its roots. semanticscholar.org

Table 2: General Distribution of Medicagenic Acid Glycosides in Medicago Species

| Plant Organ | Medicago sativa | Medicago truncatula | Medicago arborea |

| Roots | High concentration of various medicagenic acid glycosides. nih.gov | Present; concentration increases at flowering stage. nih.gov | Exclusive accumulation. semanticscholar.org |

| Leaves | Present. mdpi.com | Higher concentration than roots in vegetative stage. nih.govfrontiersin.org | Not a primary site of accumulation. |

| Stems | Present. mdpi.com | Higher concentration than roots in vegetative stage. nih.govfrontiersin.org | Not a primary site of accumulation. |

| Flowers | Saponins are present. acs.org | Saponins are present. nih.gov | Saponins are present in aerial parts. nih.gov |

| Seeds | Saponins are present. | Saponin composition is specifically regulated. plantae.org | Not specified. |

Ecological Roles and Plant Defense Mechanisms

Medicagenic acid and its glycosides play a crucial role in the plant's interaction with its environment, particularly in defense against herbivores and pathogens. Saponins, in general, are considered part of a plant's chemical defense arsenal (B13267). plantae.org

The production of these compounds is a defense mechanism against a wide range of organisms. nih.gov For instance, medicagenic acid has demonstrated significant nematicidal activity against plant-parasitic nematodes. tandfonline.comunimi.it It also exhibits potent fungistatic effects against various plant pathogens. glpbio.comnih.gov The antimicrobial properties of saponins from Medicago species have been well-documented. tandfonline.comunimi.it

Role in Plant Protection Against Pathogens and Pests

Medicagenic acid and its glycosides exhibit significant activity against a wide range of plant pathogens, including fungi and nematodes. This protective role is a vital part of the plant's innate immunity itb.ac.id.

Antifungal Activity: Research has demonstrated that medicagenic acid derivatives possess potent fungistatic effects against several plant pathogenic fungi nih.gov. Studies have shown that saponins from Medicago sativa containing medicagenic acid have notable antifungal properties tandfonline.com. The structure of the medicagenic acid molecule, particularly the presence of a carboxyl group at the 23α position of the sapogenin, is crucial for its high fungistatic activity nih.govhuji.ac.il. Monodesmosidic glycosides of medicagenic acid, such as 3-O-beta-D-glucopyranoside, have been identified as particularly active antifungal compounds nih.gov.

| Fungal Pathogen | Effect of Medicagenic Acid Derivatives | Reference |

| Sclerotium rolfsii | Fungistatic activity | nih.govhuji.ac.il |

| Rhizoctonia solani | Fungistatic activity | nih.govhuji.ac.il |

| Trichoderma viride | Fungistatic activity | nih.govhuji.ac.il |

| Aspergillus niger | Fungistatic activity | nih.govhuji.ac.il |

| Fusarium oxysporum | Fungistatic activity | nih.govhuji.ac.il |

| Microsporum gypseum | Antifungal activity (MIC < 0.09mM for 3-O-beta-D-glucopyranoside) | nih.gov |

| Trichophyton interdigitale | Antifungal activity (MIC < 0.09mM for 3-O-beta-D-glucopyranoside) | nih.gov |